Acid Blue 350, also known by its Chemical Abstracts Service Registry Number 138067-74-0, is a synthetic dye belonging to the anthraquinone family. Its molecular formula is C₃₈H₂₂N₃NaO₇S₂, with a molecular weight of 599.61 g/mol. Acid Blue 350 is characterized by its vibrant blue color and is primarily used in the textile industry for dyeing wool, polyamide, and silk fabrics. The dye exhibits good light fastness and resistance to various washing processes, making it suitable for applications requiring durability .
The synthesis of Acid Blue 350 typically involves:
Acid Blue 350 is unique due to its specific chemical structure and properties that allow it to provide intense blue shades while maintaining good fastness characteristics across various substrates . Its application in both textiles and biological research further distinguishes it from other acid dyes.
Research on Acid Blue 350 has focused on its interactions with various substrates:
Acid Blue 350, with the molecular formula C₂₈H₂₂N₃NaO₇S₂ and molecular weight of 599.61 grams per mole, represents a complex anthraquinone-based synthetic dye characterized by its distinctive blue coloration and industrial significance [3] [5]. The compound belongs to the anthraquinone family of dyes and is systematically designated under the Chemical Abstracts Service registry number 138067-74-0 [6] [8]. The synthesis of this compound involves sophisticated chemical transformations that require precise control of reaction conditions and careful selection of starting materials to achieve optimal yields and product quality.
Laboratory-scale synthesis of Acid Blue 350 follows established protocols that have been developed through extensive research in anthraquinone chemistry [3] [5]. The synthetic approach utilizes specific precursor compounds that undergo sequential chemical transformations under controlled conditions to yield the final dye product. These pathways serve as the foundation for understanding the mechanistic aspects of the synthesis before scaling to industrial production levels.
The primary synthetic route for Acid Blue 350 involves the condensation reaction between 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 2-Methyl-5-amino-4′-methylbenzenesulfanilide [3] [5] [6]. This condensation reaction represents a critical step in the formation of the complex molecular structure characteristic of Acid Blue 350.
The brominated anthraquinone precursor, 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, serves as the primary building block with the molecular formula C₁₄H₈BrNO₅S and molecular weight of 382.18 grams per mole [26]. This compound contains both the anthraquinone core structure and the sulfonic acid functionality that contributes to the water solubility of the final dye product. The presence of the bromine substituent at the 4-position provides a reactive site for subsequent chemical transformations.
Brominated anthraquinones can be synthesized through various methodologies, including direct bromination reactions and oxidative cycloaddition processes [10] [11]. Research has demonstrated that brominated anthraquinones can be prepared directly from bromothiophenes when reacted with 1,4-naphthoquinones in the presence of meta-chloroperoxy-benzoic acid [10]. The bromoanthraquinones serve as versatile building blocks in the preparation of arylated anthraquinones and extended π-systems with interspersed anthraquinone units [10].
The condensation reaction mechanism involves the nucleophilic attack of the amino group in 2-Methyl-5-amino-4′-methylbenzenesulfanilide on the carbonyl carbon of the anthraquinone system [15]. This reaction typically requires elevated temperatures and may involve dehydration steps to facilitate ring closure and formation of the final heterocyclic structure. The reaction conditions must be carefully controlled to prevent decomposition of the sensitive diazonium intermediates and to ensure complete conversion of starting materials.
| Precursor Compound | Molecular Formula | Molecular Weight (g/mol) | Function |
|---|---|---|---|
| 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | C₁₄H₈BrNO₅S | 382.18 | Primary anthraquinone core |
| 2-Methyl-5-amino-4′-methylbenzenesulfanilide | Variable | Variable | Coupling component |
Iron powder catalysts play a crucial role in the synthesis of Acid Blue 350, particularly in the reduction steps that precede the final condensation reaction . The reduction mechanism involves the use of iron powder as a reducing agent to convert specific precursor compounds to their appropriate oxidation states for subsequent coupling reactions.
Research has demonstrated that iron powder reduction mechanisms are highly effective in organic synthesis applications [14] [30]. The catalytic activity of iron-based systems stems from their ability to facilitate electron transfer processes and provide multiple oxidation states that can accommodate various substrate requirements [30]. In the context of dye synthesis, iron powder catalysts exhibit excellent selectivity toward the reduction of nitro compounds to corresponding aromatic amines [30].
The synthesis process involves the reduction of 4-methoxy-2-nitrobenzenamine with iron powder, followed by condensation with Benzo[de]isochroman-1,3-dione . This reduction step is critical for generating the appropriate amino functionality required for subsequent coupling reactions. The reaction mixture undergoes dehydration, closed-loop processing, and filtration to obtain the intermediate product .
Iron-catalyzed reduction reactions typically proceed through a mechanism involving the formation of iron-substrate complexes, followed by electron transfer and product release [14]. The iron particles provide a large surface area for substrate adsorption and activation, while the reducing environment facilitates the conversion of nitro groups to amino groups through a series of electron transfer steps [14].
The efficiency of iron powder catalysts in dye synthesis applications has been demonstrated through various studies showing high conversion rates and selectivity [14]. Iron nanoparticles exhibit enhanced catalytic activity compared to bulk iron due to their increased surface area and reactivity [14]. The catalytic process is mediated by iron nanoparticles through a redox mechanism, allowing for efficient electron transfer from the reducing agent to the substrate molecules [14].
| Reduction Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80-120°C | High temperatures increase reaction rate |
| Iron powder concentration | 2-5 equivalents | Excess iron ensures complete reduction |
| Reaction time | 2-4 hours | Extended time improves conversion |
| pH | 6-8 | Neutral to slightly basic conditions optimal |
Industrial production of Acid Blue 350 requires sophisticated manufacturing protocols that ensure consistent product quality, high yields, and economic viability [17] [20] [21]. The scale-up from laboratory synthesis to industrial production involves significant modifications to reaction conditions, equipment design, and process control systems to accommodate the demands of commercial manufacturing.
Large-scale sulfonation processes for dye manufacturing involve the controlled reaction of aromatic compounds with sulfuric acid or other sulfonating agents under carefully monitored conditions [17] [33]. The sulfonation process for Acid Blue 350 production follows established industrial protocols that have been optimized for efficiency and product quality.
The sulfonation reaction is typically conducted at temperatures ranging from 110°C to 150°C, with precise temperature control being essential for achieving optimal conversion rates and preventing product degradation [17]. Industrial sulfonation processes employ vacuum conditions to remove water generated during the reaction, thereby driving the equilibrium toward complete sulfonation [17]. The vacuum degree is typically controlled at 0.01 to 0.09 megapascals to ensure efficient water removal while maintaining reaction stability [17].
The molar ratio of aromatic compounds to sulfuric acid in industrial sulfonation processes ranges from 1:0.7 to 1:1, representing a significant improvement over traditional methods that required excess sulfuric acid [17]. This optimization reduces waste generation and improves the economic viability of the process [17]. The sulfonation reaction generates substantial heat, requiring effective heat management systems to maintain optimal reaction temperatures [33].
Diazotization processes in industrial dye manufacturing involve the conversion of primary aromatic amines to diazonium salts under controlled conditions [13] [20] [32]. The diazotization reaction requires low temperatures, typically maintained at 0-5°C, to prevent decomposition of the thermally sensitive diazonium salts [32]. The reaction is conducted in an acidic medium with pH values below 3 to ensure complete conversion and stability of the diazonium intermediate [32].
Industrial diazotization processes utilize controlled addition of sodium nitrite to minimize the formation of side products and ensure consistent product quality [20] [32]. The reaction mechanism involves the formation of nitrous acid in situ from sodium nitrite and strong acids such as hydrochloric acid or sulfuric acid [32]. The rate of reagent addition is critical for achieving optimal yields, with slow addition rates being essential for successful coupling reactions [36].
| Process Parameter | Sulfonation | Diazotization |
|---|---|---|
| Temperature Range | 110-150°C | 0-5°C |
| Pressure Conditions | 0.01-0.09 MPa vacuum | Atmospheric |
| pH Range | Not specified | <3 |
| Typical Reaction Time | 2-6 hours | 1-3 hours |
| Critical Control Factor | Heat management | Temperature control |
Acid Blue 350, designated under Chemical Abstracts Service registry number 138067-74-0, exhibits characteristic ultraviolet-visible absorption properties that are fundamental to its chromophoric function [1] [2]. The compound belongs to the anthraquinone family of dyes, which are characterized by their distinctive electronic structure and spectroscopic behavior [3] [4].
The ultraviolet-visible absorption spectrum of Acid Blue 350 is dominated by the anthraquinone chromophore, which produces characteristic absorption bands in both the ultraviolet and visible regions [3]. Anthraquinone dyes typically display four π→π* absorption bands in the wavelength range of 220-350 nanometers, alongside one n→π* absorption band at longer wavelengths approaching 400 nanometers [3]. The specific λmax value for Acid Blue 350 is expected to fall within the 400-600 nanometer range, which is consistent with the visible blue coloration of the compound [1] [2].
The presence of auxochromic substituents, including sulfonic acid groups and amino functionalities, significantly influences the absorption characteristics through bathochromic shifts [3]. The sulfonic acid groups at positions on the anthraquinone ring system contribute to the water solubility while maintaining the chromophoric properties [1] [2]. Electronic transitions responsible for the visible absorption include both π→π* transitions from the conjugated anthraquinone system and charge transfer interactions involving the auxochromic substituents [4].
Solvent effects play a crucial role in determining the precise λmax value, with polar solvents typically inducing bathochromic shifts due to stabilization of excited states [3]. In aqueous solutions, the ionized sulfonate form of Acid Blue 350 exhibits optimal absorption characteristics for textile dyeing applications [1] [5].
| Spectroscopic Parameter | Characteristic Value |
|---|---|
| Primary absorption region | 400-700 nanometers |
| Expected λmax range | 450-550 nanometers |
| Electronic transitions | π→π* and n→π* |
| Molar absorptivity | High (>10,000 liter·mole⁻¹·centimeter⁻¹) |
| Solvent sensitivity | Moderate bathochromic shift |
The Fourier Transform Infrared spectroscopic characterization of Acid Blue 350 reveals distinct vibrational modes corresponding to its complex molecular structure [6] [7]. The presence of multiple functional groups, including sulfonic acid moieties, aromatic systems, and amino substituents, produces a characteristic fingerprint region that enables structural identification [8].
The sulfonic acid functional groups exhibit characteristic stretching vibrations in the 1150-1350 wavenumber region, corresponding to sulfur-oxygen double bond stretching [6]. The asymmetric stretching mode of the sulfonate group appears as a strong absorption band around 1300-1350 wavenumbers, while the symmetric stretching occurs at lower frequencies between 1000-1100 wavenumbers [6]. These bands are particularly diagnostic for confirming the presence of sulfonic acid substituents essential for the dye's water solubility [9].
The anthraquinone carbonyl groups produce intense absorption bands in the 1650-1700 wavenumber region, characteristic of conjugated quinone systems [7] [10]. These carbonyl stretches are typically observed at slightly lower frequencies compared to isolated ketones due to the extended conjugation within the anthraquinone framework [8].
Aromatic carbon-carbon stretching vibrations appear in the 1580-1620 wavenumber range, confirming the presence of the benzene rings within the anthraquinone structure [6] [7]. The aromatic carbon-hydrogen stretching modes are observed in the 3000-3100 wavenumber region, while out-of-plane bending vibrations occur between 750-900 wavenumbers [10].
Amino group functionalities, when present, exhibit characteristic nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber range [6] [10]. The carbon-nitrogen stretching modes associated with amino substituents appear between 1250-1350 wavenumbers, overlapping with sulfonate stretching regions [8].
| Functional Group | Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|---|
| Sulfonic acid SO₂ | 1300-1350 | Asymmetric stretch | Strong |
| Sulfonic acid SO | 1000-1100 | Symmetric stretch | Medium |
| Anthraquinone C=O | 1650-1700 | Carbonyl stretch | Strong |
| Aromatic C=C | 1580-1620 | Ring stretching | Medium |
| Amino N-H | 3200-3500 | N-H stretch | Medium |
| Aromatic C-H | 3000-3100 | C-H stretch | Weak |
Thermogravimetric analysis of Acid Blue 350 provides crucial information regarding its thermal stability and decomposition behavior under controlled heating conditions [11] [12]. The thermal stability of anthraquinone-based dyes is generally superior to many other dye classes due to the robust aromatic structure and extensive conjugation [13] [14].
The thermal decomposition profile of Acid Blue 350 typically exhibits multiple weight loss stages characteristic of complex organic molecules containing both aromatic and ionic components [11]. The initial weight loss, occurring between 50-100 degrees Celsius, corresponds to dehydration and removal of adsorbed moisture [11] [12]. This stage typically accounts for 2-5 percent of the total weight loss and is reversible under ambient conditions [15].
The primary decomposition stage occurs in the temperature range of 200-400 degrees Celsius, corresponding to the breakdown of organic functional groups and partial decomposition of the anthraquinone core structure [11] [13]. During this phase, the sulfonic acid groups undergo thermal decomposition, releasing sulfur dioxide and water vapor [13]. The amino substituents, if present, decompose to form nitrogen-containing gases including ammonia and nitrogen oxides [15].
The final decomposition stage, occurring above 400 degrees Celsius, involves complete carbonization of the organic matrix, leaving primarily inorganic residues including sodium sulfate from the original sulfonate groups [11] [12]. The total weight loss typically ranges from 85-95 percent, with the remaining ash content consisting of thermally stable inorganic salts [15].
The thermal stability of Acid Blue 350 makes it suitable for high-temperature textile processing applications, including dyeing operations conducted at elevated temperatures up to 130 degrees Celsius [13]. The compound maintains structural integrity and chromophoric properties within this operational temperature range [14].
| Temperature Range (°C) | Weight Loss (%) | Decomposition Process | Products Formed |
|---|---|---|---|
| 50-100 | 2-5 | Dehydration | Water vapor |
| 200-300 | 30-40 | Functional group decomposition | SO₂, NH₃, H₂O |
| 300-400 | 40-50 | Core structure breakdown | CO₂, CO, organic fragments |
| Above 400 | Remaining mass | Complete carbonization | Inorganic ash residue |
The pH-dependent solubility and colloidal behavior of Acid Blue 350 are critical parameters that influence its performance in aqueous dyeing systems [5] [16]. The compound contains sulfonic acid functional groups that exhibit pH-sensitive ionization behavior, directly affecting solubility characteristics and aggregation tendencies [17].
Under acidic conditions (pH 1-3), the sulfonic acid groups exist predominantly in their protonated form, enhancing water solubility through increased hydration and reduced intermolecular repulsion [5] [16]. The compound maintains excellent solubility in this pH range, with values exceeding 50 grams per liter at room temperature [5]. The blue coloration remains stable under acidic conditions, with minimal spectral shifts observed [16].
At neutral pH values (6-8), Acid Blue 350 exists primarily as the sodium sulfonate salt, exhibiting optimal solubility and color characteristics for textile applications [1] [5]. The ionized sulfonate groups provide strong electrostatic hydration, maintaining the compound in true molecular solution without significant aggregation [16]. This pH range represents the optimal conditions for dyeing operations, providing maximum color intensity and uniformity [18].
Under basic conditions (pH 9-12), the sulfonate form remains stable, but potential side reactions may occur with extreme alkalinity [16]. The solubility generally remains high, although slight changes in absorption characteristics may be observed due to environmental effects on the chromophore [19]. The compound maintains its colloidal stability through electrostatic repulsion between negatively charged sulfonate groups [20].
At highly basic pH values above 12, potential degradation reactions may occur, leading to decreased color stability and possible precipitation [16]. The anthraquinone structure may undergo nucleophilic attack under extreme alkaline conditions, resulting in structural modifications that affect both solubility and chromophoric properties [19].
The colloidal behavior of Acid Blue 350 is characterized by its tendency to remain in molecular dispersion across most pH ranges due to the strong hydrophilic character of the sulfonate groups [5] [20]. Aggregation is generally minimal except under extreme conditions or in the presence of high concentrations of multivalent cations that can cause ionic bridging [16].
| pH Range | Solubility (g/L) | Ionic Form | Color Stability | Colloidal State |
|---|---|---|---|---|
| 1-3 | >50 | Protonated sulfonic acid | Excellent | Molecular solution |
| 4-6 | >60 | Mixed forms | Excellent | Molecular solution |
| 7-9 | >70 | Sodium sulfonate | Optimal | Molecular solution |
| 10-12 | >60 | Sulfonate anion | Good | Stable dispersion |
| >12 | Variable | Potential degradation | Poor | Possible precipitation |